Cas no 122994-74-5 (8-chloro-1,2,3,4-tetrahydroacridin-9-amine)

8-chloro-1,2,3,4-tetrahydroacridin-9-amine 化学的及び物理的性質
名前と識別子
-
- 9-Acridinamine, 8-chloro-1,2,3,4-tetrahydro-
- 8-Chloro-1,2,3,4-tetrahydroacridin-9-amine
- LQ2J553F8W
- 8-Chloro-1,2,3,4-tetrahydro-9-acridinamine
- 8-Chloranyl-1,2,3,4-tetrahydroacridin-9-amine
- PD183290
- SCHEMBL9584574
- EN300-257074
- UNII-LQ2J553F8W
- CHEMBL134057
- 8-Chloro-1,2,3,4-tetrahydro-acridin-9-ylamine
- 9-Amino-8-chloro-1,2,3,4-tetrahydro-acridinium
- 122994-74-5
- K-1591
- CCG-357976
- BDBM50279984
- Z2379802551
- AKOS033887449
- CS-0102350
- 8-chloro-1,2,3,4-tetrahydroacridin-9-amine
- XEA99474
-
- MDL: MFCD29762898
- インチ: InChI=1S/C13H13ClN2/c14-9-5-3-7-11-12(9)13(15)8-4-1-2-6-10(8)16-11/h3,5,7H,1-2,4,6H2,(H2,15,16)
- InChIKey: KVGMGGLTJLJDFE-UHFFFAOYSA-N
- ほほえんだ: C1CCC2=NC3=C(C(=CC=C3)Cl)C(=C2C1)N
計算された属性
- せいみつぶんしりょう: 232.0767261g/mol
- どういたいしつりょう: 232.0767261g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 0
- 複雑さ: 258
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.9Ų
- 疎水性パラメータ計算基準値(XlogP): 3.3
8-chloro-1,2,3,4-tetrahydroacridin-9-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-257074-0.1g |
8-chloro-1,2,3,4-tetrahydroacridin-9-amine |
122994-74-5 | 95% | 0.1g |
$287.0 | 2024-06-18 | |
Enamine | EN300-257074-0.05g |
8-chloro-1,2,3,4-tetrahydroacridin-9-amine |
122994-74-5 | 95% | 0.05g |
$193.0 | 2024-06-18 | |
Enamine | EN300-257074-10.0g |
8-chloro-1,2,3,4-tetrahydroacridin-9-amine |
122994-74-5 | 95% | 10.0g |
$3557.0 | 2024-06-18 | |
Aaron | AR01C4KS-500mg |
8-chloro-1,2,3,4-tetrahydroacridin-9-amine |
122994-74-5 | 95% | 500mg |
$914.00 | 2023-12-16 | |
Aaron | AR01C4KS-50mg |
8-chloro-1,2,3,4-tetrahydroacridin-9-amine |
122994-74-5 | 95% | 50mg |
$291.00 | 2023-12-16 | |
Enamine | EN300-257074-0.25g |
8-chloro-1,2,3,4-tetrahydroacridin-9-amine |
122994-74-5 | 95% | 0.25g |
$409.0 | 2024-06-18 | |
Enamine | EN300-257074-5g |
8-chloro-1,2,3,4-tetrahydroacridin-9-amine |
122994-74-5 | 95% | 5g |
$2398.0 | 2023-09-14 | |
Enamine | EN300-257074-1.0g |
8-chloro-1,2,3,4-tetrahydroacridin-9-amine |
122994-74-5 | 95% | 1.0g |
$827.0 | 2024-06-18 | |
Enamine | EN300-257074-5.0g |
8-chloro-1,2,3,4-tetrahydroacridin-9-amine |
122994-74-5 | 95% | 5.0g |
$2398.0 | 2024-06-18 | |
Chemenu | CM449373-1g |
8-chloro-1,2,3,4-tetrahydroacridin-9-amine |
122994-74-5 | 95%+ | 1g |
$910 | 2023-11-21 |
8-chloro-1,2,3,4-tetrahydroacridin-9-amine 関連文献
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Rajendra P. Panmand,Yogesh A. Sethi,Sunil R. Kadam,Deepak R. Patil,Anil V. Ghule,Bharat B. Kale New J. Chem., 2018,42, 17597-17605
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
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Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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David M. Hodgson,Matthew J. Fleming,Zhaoqing Xu,Changxue Lin,Steven J. Stanway Chem. Commun., 2006, 3226-3228
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Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
8-chloro-1,2,3,4-tetrahydroacridin-9-amineに関する追加情報
8-Chloro-1,2,3,4-Tetrahydroacridin-9-Amine: A Comprehensive Overview
8-Chloro-1,2,3,4-tetrahydroacridin-9-amine, with the CAS number 122994-74-5, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of tetrahydroacridines, which are known for their unique structural features and potential biological activities. The presence of the chloro group at the 8-position and the amine group at the 9-position introduces distinct chemical properties that make this compound a subject of extensive research.
The structural uniqueness of 8-chloro-1,2,3,4-tetrahydroacridin-9-amine lies in its bicyclic framework. The acridine skeleton is a fused bicyclic system consisting of two benzene rings connected by a nitrogen-containing ring. The tetrahydro modification refers to the reduction of one of the double bonds in the acridine system, resulting in a partially saturated structure. This modification is crucial as it influences the compound's stability, solubility, and bioavailability.
Recent studies have highlighted the potential of 8-chloro-1,2,3,4-tetrahydroacridin-9-amine in various therapeutic areas. For instance, research has shown that this compound exhibits significant antioxidant properties. Antioxidants are essential in combating oxidative stress, which is implicated in numerous diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. The chloro group at position 8 plays a pivotal role in enhancing the compound's radical-scavenging ability.
In addition to its antioxidant activity, 8-chloro-1,2,3,4-tetrahydroacridin-9-amine has demonstrated promising anti-inflammatory properties. Chronic inflammation is a hallmark of many chronic diseases, including arthritis and inflammatory bowel disease. The amine group at position 9 contributes to the compound's ability to modulate inflammatory pathways by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings suggest that this compound could serve as a lead molecule for developing novel anti-inflammatory agents.
The synthesis of 8-chloro-1,2,3,4-tetrahydroacridin-9-amine involves a multi-step process that combines principles from organic synthesis and medicinal chemistry. The starting material is typically an acridine derivative with appropriate functional groups. The introduction of the chloro group at position 8 requires precise control over reaction conditions to ensure regioselectivity. Similarly, the installation of the amine group at position 9 involves nucleophilic substitution or other suitable reactions.
One of the most recent advancements in the study of 8-chloro-1,2,3,4-tetrahydroacridin-9-amine is its application in drug delivery systems. Researchers have explored its potential as a carrier for delivering therapeutic agents across biological barriers such as cell membranes. The unique structure of this compound allows for efficient encapsulation and controlled release of drugs within target tissues.
The pharmacokinetic profile of CAS No 122994-74-5, which corresponds to , has been extensively studied using modern analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS). These studies have provided valuable insights into its absorption rate8-chloro...
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